molecular formula C15H18N2O2 B4836493 3-ETHYL-5-METHYL-N-(1-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-5-METHYL-N-(1-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4836493
M. Wt: 258.32 g/mol
InChI Key: NMQHSGLSEVPQCJ-UHFFFAOYSA-N
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Description

3-ETHYL-5-METHYL-N-(1-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenylethyl group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-METHYL-N-(1-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.

    Introduction of Substituents: The ethyl, methyl, and phenylethyl groups can be introduced through various alkylation reactions. For example, the ethyl group can be added using ethyl iodide in the presence of a base like potassium carbonate.

    Amidation: The carboxamide group can be introduced by reacting the oxazole derivative with an appropriate amine, such as phenylethylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-METHYL-N-(1-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxazole ring or the substituent groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted oxazole derivatives with new alkyl or aryl groups.

Scientific Research Applications

3-ETHYL-5-METHYL-N-(1-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ETHYL-5-METHYL-N-(1-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-ETHYL-5-METHYL-OXAZOLE-4-CARBOXAMIDE: Lacks the phenylethyl group.

    5-METHYL-N-(1-PHENYLETHYL)-OXAZOLE-4-CARBOXAMIDE: Lacks the ethyl group.

    3-ETHYL-N-(1-PHENYLETHYL)-OXAZOLE-4-CARBOXAMIDE: Lacks the methyl group.

Uniqueness

3-ETHYL-5-METHYL-N-(1-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE is unique due to the presence of all three substituent groups (ethyl, methyl, and phenylethyl) on the oxazole ring. This unique combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethyl-5-methyl-N-(1-phenylethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-13-14(11(3)19-17-13)15(18)16-10(2)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQHSGLSEVPQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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